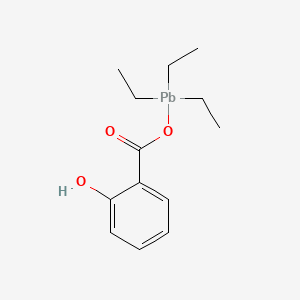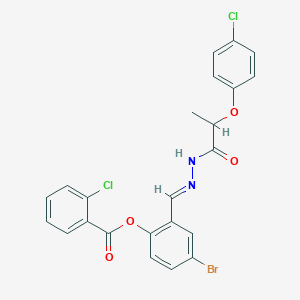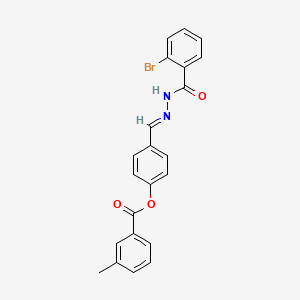
Plumbane, (salicyloyloxy)triethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Plumbane, (salicyloyloxy)triethyl- is a chemical compound with the IUPAC name triethylplumbyl 2-hydroxybenzoate. It is also known as triethyl lead salicylate. This compound is a derivative of plumbane, which is an inorganic chemical compound composed of lead and hydrogen. Plumbane, (salicyloyloxy)triethyl- is primarily used in research and development settings.
Preparation Methods
The synthesis of Plumbane, (salicyloyloxy)triethyl- involves the reaction of lead (II) nitrate with sodium borohydride. This reaction is typically carried out under controlled conditions to ensure the stability of the compound.
Chemical Reactions Analysis
Plumbane, (salicyloyloxy)triethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Plumbane, (salicyloyloxy)triethyl- has several scientific research applications. It is used in the study of organometallic chemistry, particularly in understanding the behavior of lead-containing compounds. In biology and medicine, it is used to investigate the effects of lead on biological systems.
Mechanism of Action
The mechanism of action of Plumbane, (salicyloyloxy)triethyl- involves its interaction with various molecular targets and pathways. Lead, the central element in the compound, affects the nervous system by impairing the regulation of dopamine synthesis and blocking the release of acetylcholine. It also inhibits delta-aminolevulinic acid dehydratase, an enzyme crucial for the biosynthesis of heme, which is necessary for hemoglobin function .
Comparison with Similar Compounds
Plumbane, (salicyloyloxy)triethyl- can be compared to other similar compounds such as methane, silane, germane, and stannane. These compounds are all group 14 hydrides, but they differ in their chemical properties and stability. Plumbane is the heaviest and least stable among them, making it unique in its reactivity and applications .
Similar Compounds::- Methane (CH₄)
- Silane (SiH₄)
- Germane (GeH₄)
- Stannane (SnH₄)
Properties
CAS No. |
73928-22-0 |
|---|---|
Molecular Formula |
C13H20O3Pb |
Molecular Weight |
431 g/mol |
IUPAC Name |
triethylplumbyl 2-hydroxybenzoate |
InChI |
InChI=1S/C7H6O3.3C2H5.Pb/c8-6-4-2-1-3-5(6)7(9)10;3*1-2;/h1-4,8H,(H,9,10);3*1H2,2H3;/q;;;;+1/p-1 |
InChI Key |
OYJKUOMNISEPCV-UHFFFAOYSA-M |
Canonical SMILES |
CC[Pb](CC)(CC)OC(=O)C1=CC=CC=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5Z)-3-Butyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15082807.png)
![N-(3-bromophenyl)-2-{(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B15082816.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-bromobenzohydrazide](/img/structure/B15082824.png)
![1-(Benzylamino)-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15082832.png)
![N'-[(E)-1-(3,4-Dichlorophenyl)ethylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B15082834.png)
![Spiro[benzofuran-2(3H),1'-cyclohexane]-2',3,4'-trione, 7-chloro-6-hydroxy-4-methoxy-6'-methyl-](/img/structure/B15082840.png)


![N-[(Dimethylamino)methyl]benzamide](/img/structure/B15082850.png)

![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B15082858.png)


